sodium;pentanoate
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Overview
Description
The compound with the identifier “sodium;pentanoate” is known as 2-Fluorobenzoic acid. It is an aromatic organic compound with the chemical formula C7H5FO2. This compound is one of the three isomeric fluorobenzoic acids and is characterized by the presence of a fluorine atom attached to the benzene ring. It is commonly used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluorobenzoic acid can be synthesized through several methods. One common method involves the direct fluorination of benzoic acid using a fluorinating agent such as fluorine gas or a fluorinating reagent like xenon difluoride. The reaction typically occurs under controlled conditions to ensure the selective substitution of the fluorine atom at the desired position on the benzene ring.
Industrial Production Methods
In industrial settings, 2-Fluorobenzoic acid is often produced through the halogen exchange reaction. This involves the reaction of benzoic acid with a fluorinating agent in the presence of a catalyst. The reaction is carried out at elevated temperatures and pressures to achieve high yields of the desired product. The resulting 2-Fluorobenzoic acid is then purified through crystallization or distillation processes.
Chemical Reactions Analysis
Types of Reactions
2-Fluorobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form 2-Fluorobenzoic acid derivatives with different oxidation states.
Reduction Reactions: Reduction of 2-Fluorobenzoic acid can lead to the formation of 2-Fluorobenzyl alcohol or other reduced forms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like tetrahydrofuran.
Major Products Formed
Substitution Reactions: Products include various substituted benzoic acids, depending on the nucleophile used.
Oxidation Reactions: Products include higher oxidation state derivatives such as 2-Fluorobenzoic acid anhydride.
Reduction Reactions: Products include reduced forms like 2-Fluorobenzyl alcohol.
Scientific Research Applications
2-Fluorobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique properties make it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its fluorine atom can serve as a probe in nuclear magnetic resonance spectroscopy to investigate biological systems.
Medicine: 2-Fluorobenzoic acid derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its derivatives are employed as intermediates in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 2-Fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can form strong hydrogen bonds with biological molecules, influencing their structure and function. In enzyme inhibition studies, 2-Fluorobenzoic acid can bind to the active site of enzymes, blocking their catalytic activity. The compound’s ability to interact with proteins and nucleic acids makes it a valuable tool in biochemical research.
Comparison with Similar Compounds
2-Fluorobenzoic acid can be compared with other similar compounds, such as:
4-Fluorobenzoic acid: The para isomer of 2-Fluorobenzoic acid, with the fluorine atom attached to the fourth position on the benzene ring.
3-Fluorobenzoic acid: The meta isomer, with the fluorine atom attached to the third position on the benzene ring.
2-Chlorobenzoic acid: A similar compound with a chlorine atom instead of fluorine at the second position.
Uniqueness
2-Fluorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The position of the fluorine atom influences the compound’s reactivity, making it suitable for specific applications in synthetic chemistry and biological studies.
By understanding the properties and applications of 2-Fluorobenzoic acid, researchers can leverage its unique characteristics to advance scientific knowledge and develop new technologies.
Properties
IUPAC Name |
sodium;pentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2.Na/c1-2-3-4-5(6)7;/h2-4H2,1H3,(H,6,7);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYPLJGBYPAQAK-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NaO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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